molecular formula C8H8S B14668704 2-Methylcyclohepta-2,4,6-triene-1-thione CAS No. 42604-47-7

2-Methylcyclohepta-2,4,6-triene-1-thione

Cat. No.: B14668704
CAS No.: 42604-47-7
M. Wt: 136.22 g/mol
InChI Key: QBPKOVSLJQGNDP-UHFFFAOYSA-N
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Description

2-Methylcyclohepta-2,4,6-triene-1-thione is an organic compound with the molecular formula C8H8S. It is a derivative of cycloheptatriene, where a sulfur atom replaces the oxygen atom in the carbonyl group, forming a thione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but contains an oxygen atom instead of sulfur.

    Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.

    Cycloheptatriene: The parent compound without the thione group

Uniqueness

2-Methylcyclohepta-2,4,6-triene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous .

Properties

CAS No.

42604-47-7

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

2-methylcyclohepta-2,4,6-triene-1-thione

InChI

InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3

InChI Key

QBPKOVSLJQGNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=CC1=S

Origin of Product

United States

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